N-benzyl-3,5-difluoroaniline
Description
Contextualization of Fluorinated Anilines in Organic Synthesis
Fluorinated anilines are a cornerstone of modern organic synthesis, primarily due to the profound impact of fluorine substitution on the physicochemical and biological properties of the parent aniline (B41778) molecule. The introduction of fluorine atoms can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. nih.govyoutube.com This has made fluorinated anilines invaluable precursors and intermediates in the development of pharmaceuticals and agrochemicals. google.comgoogle.comnih.govsigmaaldrich.comchemicalbook.comdrugbank.com
The presence of fluorine can influence the acidity of the amine proton and the nucleophilicity of the nitrogen atom, thereby modulating the reactivity of the aniline derivative in subsequent chemical transformations. youtube.com For instance, the electron-withdrawing nature of fluorine atoms can activate the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions, a fundamental process in the synthesis of complex aromatic compounds. youtube.comnih.govresearchgate.netyoutube.com Various synthetic routes to fluorinated anilines have been developed, including the reduction of corresponding nitroaromatics and transition-metal-catalyzed amination reactions. google.comnih.gov
Significance of the N-Benzylaniline Motif in Synthetic Chemistry
The N-benzylaniline scaffold is a prevalent structural motif in a wide array of organic molecules, including pharmaceuticals, natural products, and functional materials. The benzyl (B1604629) group can serve as a protecting group for the aniline nitrogen, which can be readily removed under various conditions. More importantly, the N-benzylaniline unit itself can be a key pharmacophore or a critical building block for constructing more elaborate molecular architectures.
Synthetic strategies to access N-benzylanilines are well-established and primarily include the N-alkylation of anilines with benzyl halides and the reductive amination of anilines with benzaldehyde (B42025). rsc.orgunisi.it The latter is often favored for its atom economy and the use of readily available starting materials. The versatility of the N-benzylaniline motif allows for further functionalization on both the aniline and benzyl rings, providing access to a diverse range of derivatives with tailored properties.
Overview of Research Trajectories for N-benzyl-3,5-difluoroaniline
Direct and extensive research focused solely on this compound is not widely documented in publicly available literature. However, its significance can be inferred from its role as a potential intermediate in the synthesis of other valuable chemical compounds. For instance, a patented process describes the use of this compound as a starting material for the preparation of 3,5-difluoroaniline (B1215098). This suggests that the benzylation of 3,5-difluoroaniline to form the target compound is a viable and potentially advantageous step in a multi-step synthesis.
Given the established reactivity of its constituent parts, several research trajectories for this compound can be proposed. These include its use as a building block in the synthesis of novel fluorinated heterocycles, the investigation of its biological activity in medicinal chemistry programs, and its application as a monomer in the development of advanced fluorinated polymers. The compound's structure also makes it a candidate for studies into the intramolecular interactions between the fluorinated ring and the benzyl group, which could provide valuable insights into conformational preferences and reactivity.
While specific experimental data for this compound is limited, its properties can be extrapolated from data available for its precursors and closely related analogues.
Table 1: Properties of 3,5-Difluoroaniline (a precursor to this compound)
| Property | Value |
| Molecular Formula | C₆H₅F₂N |
| Molecular Weight | 129.11 g/mol |
| Appearance | Solid |
| Melting Point | 37-41 °C |
| CAS Number | 372-39-4 |
This data is for 3,5-difluoroaniline and is provided for contextual reference. nih.govsigmaaldrich.comchemicalbook.comdrugbank.com
Future research dedicated to the synthesis, characterization, and application of this compound would be beneficial to fully elucidate its potential in organic synthesis and materials science.
Structure
3D Structure
Properties
Molecular Formula |
C13H11F2N |
|---|---|
Molecular Weight |
219.23 g/mol |
IUPAC Name |
N-benzyl-3,5-difluoroaniline |
InChI |
InChI=1S/C13H11F2N/c14-11-6-12(15)8-13(7-11)16-9-10-4-2-1-3-5-10/h1-8,16H,9H2 |
InChI Key |
QNGZVINYTFTPCF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CC(=CC(=C2)F)F |
Origin of Product |
United States |
Synthetic Methodologies for N Benzyl 3,5 Difluoroaniline
Direct N-Alkylation and Reductive Amination Approaches
The direct synthesis of N-benzyl-3,5-difluoroaniline can be conceptually approached through two primary methods: nucleophilic aromatic substitution and catalytic N-benzylation.
Synthesis via Coupling of Benzylamine (B48309) with Fluorinated Aromatics (e.g., 1,3,5-Trifluorobenzene)
Catalytic N-Benzylation of 3,5-Difluoroaniline (B1215098) with Benzylic Electrophiles
An alternative direct approach is the catalytic N-benzylation of 3,5-difluoroaniline with a suitable benzylic electrophile, such as benzyl (B1604629) bromide. This method typically involves a transition metal catalyst, often palladium-based, in a cross-coupling reaction like the Buchwald-Hartwig amination. While specific examples for the N-benzylation of 3,5-difluoroaniline are not extensively documented, the general methodology is widely applied for the synthesis of N-aryl benzylamines. Copper-catalyzed amination of benzylic C-H bonds has also been reported as a viable method for forming similar structures. nih.gov Reductive amination of benzaldehyde (B42025) with 3,5-difluoroaniline is another potential route. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org This two-step, one-pot process involves the initial formation of an imine from the condensation of the aldehyde and the amine, followed by in-situ reduction to the corresponding secondary amine. wikipedia.orgmasterorganicchemistry.com Common reducing agents for this transformation include sodium borohydride (B1222165) and its derivatives. masterorganicchemistry.com
Synthesis of Key Precursors: 3,5-Difluoroaniline
The synthesis of the crucial intermediate, 3,5-difluoroaniline, can be accomplished through various pathways, starting from readily available halogenated benzenes or nitrobenzene (B124822) derivatives.
Routes from Halogenated Benzenes (e.g., 1,3,5-Trichlorobenzene (B151690), 3,5-Difluorobromobenzene, 3,5-Difluorochlorobenzene)
A common industrial route to 3,5-difluoroaniline begins with 1,3,5-trichlorobenzene. google.comgoogle.com This process typically involves two main steps: fluorination followed by amination. google.com The fluorination of 1,3,5-trichlorobenzene to 1,3,5-trifluorobenzene (B1201519) is achieved using a fluoride (B91410) source like potassium fluoride in a polar solvent at high temperatures. google.com The subsequent amination of 1,3,5-trifluorobenzene with ammonia (B1221849) yields 3,5-difluoroaniline. google.comepo.org
Alternatively, 3,5-difluoroaniline can be synthesized from 3,5-difluorobromobenzene or 3,5-difluorochlorobenzene. google.comgoogle.comgoogle.com The synthesis from 3,5-difluorobromobenzene involves amination using aqueous ammonia in the presence of a catalyst. google.comchemicalbook.com A patented process describes the reaction of 3,5-difluorochlorobenzene with ammonia in the presence of a copper compound and a metal selected from copper, iron, cobalt, nickel, chromium, molybdenum, or zinc at elevated temperatures to produce 3,5-difluoroaniline. google.com
Another pathway involves the dehalogenation of chlorinated difluoroanilines. For example, 2-chloro-3,5-difluoroaniline (B1349362) can be reduced to 3,5-difluoroaniline using hydrogen gas with a palladium-carbon catalyst. epo.orgprepchem.com
Table 1: Synthesis of 3,5-Difluoroaniline from Halogenated Benzenes
| Starting Material | Reagents and Conditions | Yield | Reference(s) |
|---|
Fluorination and Subsequent Amination Sequences
The synthesis of 3,5-difluoroaniline can also be achieved through sequences involving fluorination and amination of different starting materials. One patented method starts from 2,4,5-trichloronitrobenzene (B44141), which is first fluorinated to 5-chloro-2,4-difluoronitrobenzene. google.com This intermediate then undergoes a series of transformations including chlorination, nitration, and finally reduction to yield 3,5-difluoroaniline. google.com Another approach involves the fluorination of 1,3,5-trinitrobenzene (B165232) followed by reduction of the nitro groups. While not a direct amination, this pathway highlights the introduction of fluorine atoms prior to the formation of the aniline (B41778) functionality.
Reductive Pathways from Nitrobenzene Derivatives
A significant route to 3,5-difluoroaniline involves the reduction of 3,5-difluoronitrobenzene. google.comgoogle.com The precursor, 3,5-difluoronitrobenzene, can be prepared through various methods, including the diazotization of 2,4-difluoro-6-nitroaniline (B1293778) followed by removal of the amino group. google.com The reduction of the nitro group to an amine can be accomplished using several reducing agents. google.com Catalytic hydrogenation using hydrogen gas in the presence of a palladium catalyst is a common and efficient method. google.commdpi.comresearchgate.net Another established method is the use of tin(II) chloride (SnCl₂) in the presence of hydrochloric acid (HCl). google.com
Table 2: Reductive Synthesis of 3,5-Difluoroaniline from Nitrobenzene Derivatives
| Starting Material | Reagents and Conditions | Yield | Reference(s) |
|---|---|---|---|
| 2,6-Dichloro-3,5-difluoronitrobenzene | H₂, Pd/C, MgO, toluene, water, 45 °C | 69.2% | google.com |
| 3,5-Difluoronitrobenzene | H₂, Pd catalyst | High | google.commdpi.comresearchgate.net |
| 3,5-Difluoronitrobenzene | SnCl₂, HCl | - | google.com |
Industrial Synthesis Processes for 3,5-Difluoroaniline
The industrial production of 3,5-difluoroaniline, a crucial intermediate for pharmaceuticals and agrochemicals, is challenging due to the difficulty of introducing two fluorine atoms at the meta positions relative to an amino group. google.com Consequently, various synthetic routes have been developed, often starting from readily available chlorinated or fluorinated aromatic compounds. These processes are designed to be industrially advantageous, utilizing cost-effective materials and aiming for high yields under manageable reaction conditions. epo.org
One prominent industrial method involves the catalytic reduction of chlorinated aniline precursors. For instance, 2-chloro-3,5-difluoroaniline, 2,6-dichloro-3,5-difluoroaniline, or 2,4-dichloro-3,5-difluoroaniline (B1601525) can be reacted with hydrogen gas in the presence of a reduction catalyst like palladium on carbon. epo.org This reaction is typically performed in a solvent and may include a base such as an alkali metal hydroxide (B78521) to neutralize the resulting hydrochloric acid. epo.org A yield of 90% for 3,5-difluoroaniline has been reported using this dehalogenation-reduction approach. epo.org
Another significant pathway starts from 1,3,5-trichlorobenzene. This can be a two-step process where 1,3,5-trichlorobenzene is first converted to 3,5-difluorochlorobenzene by reaction with an alkali metal fluoride. google.com The resulting 3,5-difluorochlorobenzene is then subjected to amination with ammonia in the presence of a copper compound and a metal catalyst (such as copper, iron, or nickel) at elevated temperatures and pressures to yield 3,5-difluoroaniline. google.com
A multi-stage process starting from 2,4,5-trichloronitrobenzene has also been patented. google.comgoogle.com This route involves:
Fluorination to give 5-chloro-2,4-difluoronitrobenzene. google.com
Chlorinating denitration to form 1,3-dichloro-4,6-difluorobenzene. google.com
Nitration to produce 2,6-dichloro-3,5-difluoronitrobenzene. google.com
Catalytic hydrogenation to simultaneously reduce the nitro group and remove the chlorine atoms, affording 3,5-difluoroaniline. google.comgoogle.com This final step has been shown to produce the target molecule in very good yields. google.com
Furthermore, processes starting from fluorinated isophthalic acid derivatives have been developed. For example, 5-chloro-2,4,6-trifluoroisophthalic acid can be decarboxylated to 2-chloro-1,3,5-trifluorobenzene. epo.org This intermediate can then be converted to 1,3,5-trifluorobenzene, which subsequently undergoes selective amination with an aminating agent to produce 3,5-difluoroaniline. epo.org
The table below summarizes key industrial synthesis routes for 3,5-difluoroaniline.
| Starting Material | Key Intermediates/Reagents | Final Product | Reference |
| 2-Chloro-3,5-difluoroaniline | H₂, Pd/C catalyst, Base (e.g., NaOH) | 3,5-Difluoroaniline | epo.org |
| 1,3,5-Trichlorobenzene | Alkali metal fluoride; Ammonia, Copper compound | 3,5-Difluoroaniline | google.com |
| 2,4,5-Trichloronitrobenzene | KF; Cl₂; HNO₃/H₂SO₄; H₂/Pd/C | 3,5-Difluoroaniline | google.comgoogle.com |
| 5-Chloro-2,4,6-trifluoroisophthalic acid | Heat (decarboxylation); Aminating agent | 3,5-Difluoroaniline | epo.org |
Novel Synthetic Strategies for this compound
While specific literature on novel industrial-scale synthesis of this compound is not extensively detailed, its preparation can be logically derived from standard organic chemistry reactions for forming secondary amines. The primary strategies would involve the N-alkylation of 3,5-difluoroaniline.
A direct and common approach is the nucleophilic substitution reaction between 3,5-difluoroaniline and a benzyl halide, such as benzyl bromide or benzyl chloride. In this method, the nitrogen atom of the aniline acts as a nucleophile, attacking the benzylic carbon of the benzyl halide and displacing the halogen. The reaction is typically carried out in the presence of a base (e.g., potassium carbonate, triethylamine) to neutralize the hydrogen halide byproduct. A solvent such as acetonitrile (B52724) or DMF is often used. This methodology is analogous to the synthesis of N-(3,5-Bis(trifluoromethyl)benzyl)-2-nitroaniline, where an amine is reacted with a substituted fluorobenzene. mdpi.com
Another viable and powerful strategy is reductive amination . This two-step, one-pot process involves the initial reaction of 3,5-difluoroaniline with benzaldehyde to form an intermediate N-benzylidene-3,5-difluoroaniline (an imine or Schiff base). Without isolation, this intermediate is then reduced to the desired this compound. Common reducing agents for this step include sodium borohydride (NaBH₄), sodium triacetoxyborohydride (B8407120) (STAB), or catalytic hydrogenation (H₂/Pd/C). This method is widely used for preparing N-alkylated amines due to its high efficiency and selectivity.
The table below outlines these potential novel synthetic strategies.
| Strategy | Reactant A | Reactant B | Key Reagents/Conditions | Intermediate |
| Nucleophilic Substitution | 3,5-Difluoroaniline | Benzyl bromide | Base (e.g., K₂CO₃), Solvent (e.g., ACN) | Not applicable |
| Reductive Amination | 3,5-Difluoroaniline | Benzaldehyde | Mild acid catalyst (for imine formation); Reducing agent (e.g., NaBH₄) | N-benzylidene-3,5-difluoroaniline |
Chemical Reactivity and Transformation of N Benzyl 3,5 Difluoroaniline
Reactions at the Anilino Nitrogen Center
The nitrogen atom in N-benzyl-3,5-difluoroaniline, being a secondary amine, is a key site for a variety of chemical modifications. These transformations are fundamental in the synthesis of more complex molecules.
N-Acylation and Amide Formation
The anilino nitrogen of this compound can readily undergo N-acylation to form the corresponding amides. This reaction is a standard transformation for amines and is crucial for installing a carbonyl group, which can serve as a precursor for further functionalization or as a key structural motif in target molecules. The reaction typically involves the treatment of this compound with an acylating agent, such as an acyl chloride or an acid anhydride, in the presence of a base to neutralize the hydrogen halide byproduct.
The electron-withdrawing nature of the 3,5-difluorophenyl group can decrease the nucleophilicity of the anilino nitrogen compared to non-fluorinated anilines. However, the reaction proceeds efficiently under standard acylation conditions.
| Acylating Agent | Base | Product |
| Acetyl Chloride | Pyridine | N-acetyl-N-benzyl-3,5-difluoroaniline |
| Benzoyl Chloride | Triethylamine | N-benzoyl-N-benzyl-3,5-difluoroaniline |
| Acetic Anhydride | Sodium Acetate (B1210297) | N-acetyl-N-benzyl-3,5-difluoroaniline |
Oxidative Transformations to Imines (e.g., Benzylideneanilines)
The secondary amine functionality in this compound can be oxidized to form an imine, specifically a benzylideneaniline (B1666777) derivative. This transformation involves the removal of two hydrogen atoms, one from the nitrogen and one from the benzylic carbon. Various oxidizing agents can be employed for this purpose. A ferrocenium-promoted method has been developed for the chemoselective oxidation of benzylic amines to imines, using air as the oxidant and water as the solvent. researchgate.net Another approach involves the use of K2S2O8, which has been shown to be effective for the oxidation of N-(arylsulfonyl)benzylamines to N-arylsulfonylimines. beilstein-journals.org While direct oxidation of N-aryl(benzyl)amines with K2S2O8 can be problematic, the presence of an electron-withdrawing sulfonyl group on the nitrogen facilitates the reaction. beilstein-journals.org
These oxidative processes are significant as they introduce a carbon-nitrogen double bond, a versatile functional group for further chemical manipulations, including reduction to amines or cycloaddition reactions.
| Oxidant | Conditions | Product |
| Ferrocenium hexafluorophosphate/Air | Water, 65 °C | N-(3,5-difluorophenyl)benzylideneimine |
| K2S2O8 | Pyridine | N-sulfonyl-N-(3,5-difluorophenyl)benzylideneimine |
Formation of Quaternary Ammonium (B1175870) Salts
The nitrogen atom in this compound can act as a nucleophile and react with alkyl halides to form quaternary ammonium salts. This reaction, known as the Menschutkin reaction, is a bimolecular nucleophilic substitution (SN2) process. nih.gov The reaction involves the attack of the tertiary amine on the alkyl halide, leading to the formation of a new carbon-nitrogen bond and a positively charged quaternary ammonium cation. nih.gov The rate of this reaction can be influenced by the polarity of the solvent, with polar solvents generally favoring the reaction by stabilizing the transition state. nih.gov The synthesis of quaternary ammonium salts is often carried out in water or a water-containing organic solvent to improve reaction times and yields. google.comgoogleapis.com
The formation of these salts is a key step in the synthesis of various compounds, including those with potential biological activity and applications as phase-transfer catalysts. srce.hr
| Alkylating Agent | Solvent | Product |
| Methyl Iodide | Acetone | N-benzyl-N-methyl-3,5-difluoroanilinium iodide |
| Ethyl Bromide | Chloroform | N-benzyl-N-ethyl-3,5-difluoroanilinium bromide |
| Benzyl (B1604629) Chloride | Water/Methanol (B129727) | N,N-dibenzyl-3,5-difluoroanilinium chloride |
Reactions Involving the Difluorinated Aromatic Ring
The difluorinated aromatic ring of this compound is susceptible to electrophilic and nucleophilic attack, with the fluorine atoms and the benzylamino group directing the regioselectivity of these reactions.
Regioselective Functionalization Strategies (e.g., Directed Ortho Metallation)
Directed ortho metallation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orguwindsor.cabaranlab.org In this reaction, a directing metalation group (DMG) on the aromatic ring coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. wikipedia.orgbaranlab.org The resulting aryllithium species can then react with various electrophiles to introduce a wide range of functional groups. wikipedia.org
For this compound, the anilino nitrogen can act as a DMG. However, the presence of the acidic N-H proton can interfere with the desired ortho-lithiation. Therefore, protection of the nitrogen, for instance, by converting it to a tertiary amide or carbamate, is often necessary to facilitate efficient DoM. The aryl O-carbamate group is known to be one of the strongest DMGs. nih.gov The lithiation is typically carried out using strong bases like n-butyllithium or sec-butyllithium (B1581126) in ethereal solvents such as THF or diethyl ether. uwindsor.caharvard.edu The regioselectivity is controlled by the directing group, leading to substitution at the C2 or C6 position of the 3,5-difluoroaniline (B1215098) ring.
| Directing Group | Organolithium Reagent | Electrophile | Product |
| -N(Bn)C(=O)t-Bu | s-BuLi/TMEDA | (CH₃)₂SO₄ | 2-Methyl-N-benzyl-N-tert-butoxycarbonyl-3,5-difluoroaniline |
| -N(Bn)CONEt₂ | n-BuLi | I₂ | 2-Iodo-N-benzyl-N-(diethylcarbamoyl)-3,5-difluoroaniline |
Nucleophilic Aromatic Substitution with Activated Substrates
Aromatic rings that are electron-deficient are susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.org The presence of strong electron-withdrawing groups, such as nitro groups, positioned ortho or para to a leaving group (like a halide) activates the ring towards nucleophilic attack. wikipedia.orgyoutube.comyoutube.com In the case of this compound, the fluorine atoms themselves are potential leaving groups. However, for SNAr to occur efficiently, the ring typically needs to be further activated by the introduction of a strong electron-withdrawing group.
For instance, if a nitro group were introduced onto the ring, it could facilitate the displacement of a fluorine atom by a nucleophile. The reaction proceeds through an addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. youtube.com The regioselectivity of the substitution would be dictated by the position of the activating group relative to the fluorine atoms. Research on 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene has shown that the fluorine atom can be displaced by various oxygen, sulfur, and nitrogen nucleophiles. beilstein-journals.org
| Activating Group | Nucleophile | Product |
| 2-NO₂ | NaOCH₃ | N-benzyl-2-methoxy-5-fluoroaniline |
| 4-NO₂ | KSCH₃ | N-benzyl-4-(methylthio)-3-fluoroaniline |
Electrophilic Aromatic Substitution Patterns
The regiochemical outcome of electrophilic aromatic substitution on this compound is governed by the directing effects of the substituents on the aniline (B41778) ring. The ring contains three substituents: a powerful activating N-benzylamino group and two deactivating fluorine atoms.
Activating and Directing Effects: The secondary amine (-NH-benzyl) group is a potent activating group and an ortho, para-director. This is due to the ability of the nitrogen's lone pair to donate electron density into the aromatic ring through resonance, stabilizing the cationic intermediate (the arenium ion) formed during the attack by an electrophile. uci.edu This stabilization is most effective when the electrophile adds to the ortho or para positions relative to the amino group. In the case of this compound, the positions ortho to the amine are C2 and C6, and the para position is C4.
Deactivating Effects of Fluorine: Fluorine atoms are halogens, which are an exception to the general rules of directing effects. uci.edu They are deactivating due to their high electronegativity, which withdraws electron density from the ring inductively, making it less nucleophilic and thus less reactive towards electrophiles. msu.edu However, they are also ortho, para-directors because their lone pairs can participate in resonance, stabilizing the arenium ion when substitution occurs at these positions. uci.edu
Combined Influence: In this compound, the powerful activating effect of the N-benzylamino group dominates the deactivating effect of the two fluorine atoms. msu.edu Therefore, the molecule is expected to be reactive towards electrophilic aromatic substitution. The substitution pattern is determined by the positions that are most activated. The N-benzylamino group strongly directs incoming electrophiles to the C2, C4, and C6 positions. The fluorine atoms at C3 and C5 also direct ortho and para to themselves. The positions ortho to the fluorines are C2, C4, and C6, and the position para to each fluorine is C1 (which is not available for substitution).
Considering these combined effects, electrophilic attack is overwhelmingly directed to the positions that are ortho and para to the strongly activating N-benzylamino group. Thus, substitution is expected to occur primarily at the C2, C4, and C6 positions of the 3,5-difluoroaniline ring.
Transformations of the Benzylic Methylene (B1212753) Group
The benzylic methylene (-CH₂-) group in this compound is susceptible to oxidation reactions, a common transformation for benzylic positions. A notable transformation is the oxidation to an imine.
While specific studies on this compound are not widely available, the oxidation of structurally similar N-(arylsulfonyl)benzylamines provides a relevant model. A practical method for the synthesis of N-arylsulfonylimines involves the oxidation of N-(arylsulfonyl)benzylamines using potassium persulfate (K₂S₂O₈) in the presence of a base like pyridine. beilstein-journals.org This reaction proceeds via a sulfate (B86663) radical anion (SO₄·⁻) which can abstract a hydrogen atom from the benzylic position. beilstein-journals.org
Applying this analogy to this compound, a potential transformation would be its oxidation to the corresponding N-(3,5-difluorophenyl)benzenecarboximidoyl imine. The reaction would likely proceed under similar conditions, utilizing a strong oxidizing agent.
Table 1: Potential Oxidation of the Benzylic Methylene Group
| Reactant | Reagent | Product |
|---|---|---|
| This compound | Oxidizing Agent (e.g., K₂S₂O₈) | N-(3,5-difluorophenyl)benzenecarboximidoyl imine |
Cleavage and Debenzylation Reactions of this compound
The N-benzyl group is a common protecting group for amines in organic synthesis. Its removal, known as debenzylation, is a crucial step in many synthetic routes. The primary method for the debenzylation of this compound is catalytic hydrogenation.
This transformation involves the cleavage of the carbon-nitrogen bond of the benzyl group, yielding 3,5-difluoroaniline. A documented procedure involves reacting this compound with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. guidechem.com The reaction is typically carried out in a solvent such as methanol under elevated temperature and pressure to ensure completion. guidechem.com
Table 2: Debenzylation of this compound
| Starting Material | Reagents & Conditions | Product |
|---|---|---|
| This compound | H₂, 10% Palladium on carbon, Sulfuric acid, Methanol, 120 °C, 3.0 MPa, 15 h | 3,5-Difluoroaniline |
Data from a documented synthesis procedure. guidechem.com
Other general methods for N-debenzylation include the use of strong acids or other catalytic systems. For instance, acid-facilitated debenzylation has been observed in related N-benzyl protected compounds, suggesting that acidic conditions might also promote the cleavage of the benzyl group in this compound. nih.gov
Applications of N Benzyl 3,5 Difluoroaniline As a Synthetic Intermediate
Construction of Advanced Organic Scaffolds and Complex Molecules
N-benzyl-3,5-difluoroaniline is instrumental in building complex molecular frameworks that are often difficult to access through other synthetic routes. The presence of the secondary amine provides a reactive site for various coupling reactions, while the difluorobenzyl group can be a key pharmacophore or a directing group in subsequent transformations.
One of the notable applications is in the synthesis of multi-substituted aniline (B41778) derivatives. For instance, it can be a precursor to meta-hetarylanilines, which are prevalent in bioactive molecules and are of significant interest in medicinal chemistry and materials science. beilstein-journals.org The synthesis often involves multi-component reactions where the aniline derivative is constructed in a one-pot process, showcasing the efficiency of using such building blocks. beilstein-journals.org
The general reactivity of N-benzylaniline systems shows that the conformation is typically bent, which can influence the stereochemical outcome of reactions. researchgate.net This conformational aspect, combined with the electronic effects of the fluorine atoms, allows for the controlled construction of three-dimensional molecular structures.
Role in Heterocyclic Compound Synthesis (e.g., Indazole Derivatives, other nitrogen-containing ring systems)
The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry, as these ring systems are found in a vast number of pharmaceuticals. this compound serves as a key precursor for various nitrogen-containing heterocycles, most notably indazole derivatives.
Indazoles, or benzopyrazoles, are recognized as important pharmacophores with a wide range of biological activities, including antitumor and anti-HIV properties. researchgate.net The synthesis of substituted indazoles often involves the construction of the pyrazole (B372694) ring onto a pre-functionalized benzene (B151609) ring. For example, a common route involves the reaction of a substituted aniline with a suitable reagent to form the indazole core. The N-benzyl group can be retained in the final product or can serve as a protecting group that is removed at a later stage.
A specific example is the synthesis of N-[5-(3,5-difluorobenzyl)-1H-indazol-3-yl]-4-(4-methyl-piperazin-1-yl)-2-(tetrahydro-pyran-4-ylamino)-benzamide, a complex molecule with potential kinase inhibitory activity. google.com The synthesis of this compound involves coupling a 5-(3,5-difluorobenzyl)-1H-indazol-3-ylamine intermediate with a substituted benzoic acid derivative. google.com This highlights the role of the difluorobenzyl aniline moiety as a foundational element in constructing highly functionalized indazole-based drug candidates.
The following table summarizes the key steps in the synthesis of a complex indazole derivative starting from a related aniline precursor:
| Step | Reactants | Product | Significance |
| 1 | 5-(3,5-difluoro-benzyl)-1H-indazol-3-ylamine, Substituted acyl chloride | N-protected intermediate | Formation of the amide bond |
| 2 | N-protected intermediate, Base | Final indazole derivative | Deprotection to yield the active compound |
Contribution to Modern Fluorine-Containing Compound Synthesis
The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. This "fluorine effect" is a widely used strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability. This compound is an excellent starting material for creating more complex fluorine-containing compounds.
The 3,5-difluoro substitution pattern is of particular interest and is often synthesized from precursors like 1,3,5-trichlorobenzene (B151690) or other polychlorinated aromatics through halogen exchange (Halex) reactions. google.comepo.orggoogle.comgoogle.com Once the 3,5-difluoroaniline (B1215098) core is obtained, it can be further elaborated. The benzyl (B1604629) group in this compound can also be a site for further fluorination, for example, through direct C-H fluorination methods using reagents like Selectfluor. organic-chemistry.org
The synthesis of fluorinated compounds often requires specialized methods, and the use of pre-fluorinated building blocks like this compound can simplify the synthetic process and provide access to novel fluorinated molecules that would be challenging to prepare otherwise.
Precursor for Advanced Materials Chemistry
The applications of this compound and its derivatives extend beyond medicinal chemistry into the realm of materials science. The electronic properties conferred by the difluorinated aromatic system make it a candidate for the synthesis of organic electronic materials.
For example, triphenylamine-based diamines, which are structurally related to this compound, are important monomers for the synthesis of aromatic polyamides and other polymers with specific properties. mdpi.com These polymers can exhibit high thermal stability, good solubility, and desirable optical and electronic characteristics, making them suitable for applications such as organic light-emitting diodes (OLEDs).
Furthermore, the ability to form ordered supramolecular structures through hydrogen bonding and other non-covalent interactions is a key aspect of crystal engineering for advanced materials. The N-H group in this compound can act as a hydrogen bond donor, influencing the packing of molecules in the solid state and thereby affecting the bulk properties of the material. researchgate.net
Advanced Spectroscopic Characterization and Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that exploits the magnetic properties of atomic nuclei. For N-benzyl-3,5-difluoroaniline, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques, provides a comprehensive understanding of its molecular architecture.
Proton (¹H) NMR for Structural Connectivity
Proton (¹H) NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. In this compound, the ¹H NMR spectrum reveals distinct signals for the protons on the benzyl (B1604629) group and the difluorinated aniline (B41778) ring.
The methylene (B1212753) protons (CH₂) of the benzyl group typically appear as a singlet or a doublet if coupled to the amine proton, in the range of 4.3-4.4 ppm. The aromatic protons of the benzyl ring usually resonate in the 7.2-7.4 ppm region. The protons on the 3,5-difluoroaniline (B1215098) ring are influenced by the electron-withdrawing fluorine atoms and the amino group, leading to characteristic shifts and coupling patterns.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Benzyl CH₂ | ~4.35 | d | 5.7 |
| Aromatic (Benzyl) | 7.28 - 7.40 | m | - |
| Aromatic (Difluoroaniline) | 6.25 - 6.40 | m | - |
| Amine NH | ~4.0 (broad) | s | - |
Note: The data in this table is representative and based on typical chemical shift ranges. Actual experimental values may vary.
Carbon-13 (¹³C) NMR for Carbon Framework Analysis
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of attached atoms.
The carbons of the benzyl group appear in the aromatic region (127-139 ppm), with the methylene carbon appearing further upfield (around 48 ppm). The carbons of the 3,5-difluoroaniline ring are significantly affected by the fluorine atoms through C-F coupling, which can lead to splitting of the carbon signals. The carbons directly bonded to fluorine (C-F) will show large coupling constants.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| Benzyl CH₂ | ~48.5 |
| Aromatic (Benzyl) | ~127-139 |
| Aromatic (Difluoroaniline) C-H | ~97-103 |
| Aromatic (Difluoroaniline) C-N | ~150 |
| Aromatic (Difluoroaniline) C-F | ~163 (d, ¹JCF ≈ 245 Hz) |
Note: This table presents expected chemical shifts and coupling constants. Precise values are determined experimentally.
Fluorine-19 (¹⁹F) NMR for Fluorine Environment Analysis
Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for the characterization of organofluorine compounds. Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides strong signals. The chemical shifts in ¹⁹F NMR are very sensitive to the electronic environment, making it an excellent tool for detecting subtle structural changes.
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
Two-dimensional (2D) NMR techniques are instrumental in unambiguously assigning the signals observed in 1D NMR spectra and establishing the complete connectivity of the molecule.
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between adjacent protons on the benzyl ring and between the protons on the difluoroaniline ring, confirming their connectivity.
HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation) : This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It is crucial for assigning the signals in the ¹³C NMR spectrum based on the known assignments from the ¹H NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly useful for identifying quaternary carbons (those with no attached protons) and for confirming the connection between the benzyl group and the aniline nitrogen by showing a correlation between the benzylic protons and the carbons of the aniline ring.
While specific 2D NMR spectra for this compound are not provided in the search results, these techniques are standard practice for the complete structural elucidation of such molecules.
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) spectroscopy, provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavelengths corresponding to the vibrational frequencies of the bonds.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bond of the secondary amine, C-H bonds of the aromatic and methylene groups, C=C bonds of the aromatic rings, and the C-F bonds.
Key expected vibrational frequencies include:
N-H Stretch : A peak in the region of 3350-3450 cm⁻¹ corresponding to the stretching vibration of the secondary amine.
Aromatic C-H Stretch : Absorption bands typically above 3000 cm⁻¹.
Aliphatic C-H Stretch : Bands for the methylene group protons usually appear just below 3000 cm⁻¹.
C=C Aromatic Ring Stretch : Several peaks in the 1450-1600 cm⁻¹ region.
C-N Stretch : Typically found in the 1250-1350 cm⁻¹ range.
C-F Stretch : Strong absorption bands in the 1100-1300 cm⁻¹ region, characteristic of the aryl-fluorine bond.
While a specific FT-IR spectrum for this compound was not found in the provided search results, the analysis of these characteristic regions in an experimental spectrum would confirm the presence of the key functional groups. For instance, the FT-IR spectrum of the related compound N-benzylaniline shows characteristic peaks that help in its identification. researchgate.net
Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. bris.ac.uk For this compound, techniques such as electron impact mass spectrometry (EI-MS) or atmospheric pressure chemical ionization (APCI-MS) can be employed. bris.ac.ukraco.cat
The molecular formula of this compound is C₁₃H₁₁F₂N, which corresponds to a precise molecular weight of approximately 219.09 g/mol . The high-resolution mass spectrum would show a molecular ion peak (M⁺) confirming this mass.
Under the high-energy conditions of mass spectrometry, the molecular ion undergoes characteristic fragmentation, providing valuable structural information. miamioh.edusapub.org The most probable fragmentation pathways for this compound include:
Benzylic Cleavage: The most common fragmentation is the cleavage of the C-N bond between the methylene group and the nitrogen atom. This results in the formation of a stable benzyl cation (C₇H₇⁺) at m/z 91, which is often the base peak in the spectrum. The other fragment would be the 3,5-difluoroaniline radical.
Formation of a Tropylium (B1234903) Ion: The benzyl cation (m/z 91) can rearrange to form the highly stable tropylium ion, which is a common feature in the mass spectra of compounds containing a benzyl group.
Fragmentation of the Difluoroaniline Moiety: The fragment corresponding to the 3,5-difluoroaniline radical can further fragment through the loss of a hydrogen atom or through ring cleavage.
Loss of HF: Sequential loss of hydrogen fluoride (B91410) (HF) from the difluoroaniline ring is another possible fragmentation pathway.
The analysis of these fragment ions allows for the unambiguous identification of the different structural components of the molecule.
Table 2: Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value | Ion | Description |
|---|---|---|
| 219 | [C₁₃H₁₁F₂N]⁺ | Molecular Ion (M⁺) |
| 91 | [C₇H₇]⁺ | Benzyl cation / Tropylium ion (often the base peak) |
UV-Visible Spectroscopy for Electronic Transitions
UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The chromophores within this compound, namely the substituted benzene (B151609) rings and the amine group, give rise to a characteristic absorption spectrum.
The spectrum is expected to show absorptions arising from π → π* and n → π* electronic transitions:
π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically high-energy transitions and result in strong absorption bands. For this compound, two main π → π* transitions are expected:
One associated with the phenyl ring of the benzyl group.
One associated with the 3,5-difluorophenyl ring. The presence of the fluorine atoms and the amino group as substituents will cause a shift in the absorption maximum (a bathochromic or hypsochromic shift) compared to unsubstituted benzene.
n → π Transitions:* These transitions involve the excitation of a non-bonding electron (from the nitrogen atom of the amine group) to a π* antibonding orbital of the aromatic ring. These transitions are typically of lower energy and have weaker absorption intensity compared to π → π* transitions.
The solvent used for the analysis can also influence the position and intensity of the absorption bands. A shift in the absorption maxima upon changing the solvent polarity can provide further information about the nature of the electronic transitions.
Table 3: Expected UV-Visible Absorption Bands for this compound
| Transition Type | Expected Wavelength Range (nm) | Chromophore |
|---|---|---|
| π → π* | 200 - 280 | Benzene Rings |
Computational and Theoretical Investigations of N Benzyl 3,5 Difluoroaniline
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.net It is a common and effective tool for predicting the properties of chemical compounds.
Molecular Geometry Optimization and Conformational Analysis
A crucial first step in the computational analysis of N-benzyl-3,5-difluoroaniline would be the optimization of its molecular geometry. This process involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy state, thus predicting the most stable structure of the molecule. windows.net DFT methods, often using a basis set like B3LYP/6-311++G(d,p), are employed to perform this optimization. researchgate.net
For a flexible molecule like this compound, which has rotational freedom around the C-N and C-C single bonds, a conformational analysis would be essential. This involves identifying various stable conformers (rotational isomers) and determining their relative energies to find the global minimum energy conformation. This analysis provides insight into the molecule's shape and flexibility, which are critical for understanding its interactions and reactivity.
Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Note: This table is illustrative and based on general values for similar bonds. Actual values would require specific DFT calculations.)
| Parameter | Bond/Angle | Predicted Value (DFT) |
|---|---|---|
| Bond Length | C-N (aniline) | ~1.40 Å |
| C-N (benzyl) | ~1.47 Å | |
| C-F | ~1.35 Å | |
| Bond Angle | C-N-C | ~120° |
| F-C-C | ~119° |
Electronic Structure Analysis: HOMO-LUMO Gaps, Molecular Orbitals, Charge Distribution
Understanding the electronic properties of this compound is fundamental to predicting its chemical behavior.
HOMO-LUMO Analysis : The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests higher reactivity and greater polarizability. nih.gov
Molecular Orbitals : Analysis of the distribution of HOMO and LUMO orbitals across the molecule would reveal the likely sites for electrophilic and nucleophilic attack. In a molecule like this compound, the HOMO is expected to be localized primarily on the electron-rich aniline (B41778) ring, while the LUMO might be distributed across the benzyl (B1604629) group.
Analysis of Reactivity Descriptors (e.g., Fukui Functions, Molecular Electrostatic Potential Surfaces)
Global and local reactivity descriptors derived from DFT calculations help in quantifying the chemical reactivity of the molecule.
Molecular Electrostatic Potential (MEP) : An MEP map provides a visual representation of the charge distribution on the molecule's surface. nih.gov It uses a color scale to indicate regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). For this compound, negative potential would be expected around the fluorine and nitrogen atoms, while positive potential would be located around the hydrogen atoms. nih.gov
Fukui Functions : These functions are used to predict the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. By analyzing the changes in electron density when an electron is added or removed, Fukui functions identify specific atoms that are most likely to participate in a reaction.
Table 2: Hypothetical Global Reactivity Descriptors for this compound (Note: This table is for illustrative purposes only. Values are dependent on specific computational results.)
| Descriptor | Formula | Significance |
|---|---|---|
| HOMO Energy (E_HOMO) | - | Electron-donating ability |
| LUMO Energy (E_LUMO) | - | Electron-accepting ability |
| Energy Gap (ΔE) | E_LUMO - E_HOMO | Chemical reactivity/stability |
| Electronegativity (χ) | -(E_HOMO + E_LUMO)/2 | Electron-attracting power |
| Chemical Hardness (η) | (E_LUMO - E_HOMO)/2 | Resistance to charge transfer |
| Chemical Softness (S) | 1 / (2η) | Measure of reactivity |
Theoretical Prediction and Validation of Spectroscopic Parameters
Computational methods can predict spectroscopic data, which can then be compared with experimental results for validation of the theoretical model. windows.net
Vibrational Spectroscopy (FT-IR and Raman) : DFT calculations can predict the vibrational frequencies corresponding to the normal modes of the molecule. These theoretical frequencies, when appropriately scaled, can be compared with experimental FT-IR and Raman spectra to confirm the molecular structure and aid in the assignment of spectral bands. researchgate.net For this compound, characteristic vibrational modes would include N-H stretching, C-F stretching, and aromatic ring vibrations.
NMR Spectroscopy : Theoretical calculations of nuclear magnetic shielding tensors can be used to predict the ¹H and ¹³C NMR chemical shifts. Comparing these predicted shifts with experimental data is a powerful method for structural elucidation and conformational analysis in solution. javeriana.edu.co
Electronic Spectroscopy (UV-Vis) : Time-Dependent DFT (TD-DFT) is used to predict electronic transitions and the corresponding absorption wavelengths (λ_max). This allows for the interpretation of the experimental UV-Vis spectrum, identifying the nature of the electronic transitions (e.g., π→π* or n→π*). nih.gov
Quantum Chemical Analysis of Fluorine Substituent Effects
The two fluorine atoms on the aniline ring significantly influence the molecule's properties. A quantum chemical analysis would focus on:
Inductive and Resonance Effects : Fluorine is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I), which would decrease the electron density on the aniline ring and the basicity of the nitrogen atom.
Geometric Effects : The presence of fluorine atoms would alter the bond lengths and angles within the phenyl ring.
Reactivity and Electronic Properties : The fluorine substituents would lower the energy of the HOMO and LUMO orbitals and likely increase the HOMO-LUMO gap compared to unsubstituted N-benzylaniline, potentially making the molecule more stable and less reactive.
Reaction Mechanism Elucidation through Computational Modeling
Should this compound be involved in chemical reactions, such as electrophilic substitution or N-alkylation, computational modeling could be employed to elucidate the reaction mechanisms. This involves:
Mapping the Potential Energy Surface : Calculating the energies of reactants, transition states, intermediates, and products.
Locating Transition States : Identifying the highest energy point along the reaction coordinate, which is crucial for determining the reaction's activation energy and rate.
Intrinsic Reaction Coordinate (IRC) Calculations : These calculations confirm that a located transition state correctly connects the reactants and products, providing a detailed pathway for the reaction.
Such studies would provide invaluable, atomistic-level insights into how reactions involving this compound proceed.
Coordination Chemistry and Catalytic Roles
Investigation of N-benzyl-3,5-difluoroaniline as a Ligand in Metal Complexes
The nitrogen atom of the secondary amine in this compound possesses a lone pair of electrons, making it a potential ligand for a variety of transition metals. The coordination of this amine to a metal center would be influenced by the steric bulk of the benzyl (B1604629) and difluorophenyl groups, as well as the electronic effects of the fluorine substituents.
Research on analogous fluorinated benzylamines has demonstrated their capability to coordinate with metal centers, such as palladium. For instance, studies on the cyclopalladation of N,N-dimethyl-fluoro-benzyl amines reveal that these ligands readily react with palladium(II) acetate (B1210297) to form palladacycles. nih.gov This process involves the coordination of the nitrogen atom to the palladium center, followed by C-H activation of the benzyl ring. nih.gov It is highly probable that this compound would behave similarly, acting as an N-donor ligand to form initial coordination complexes with transition metals like palladium, nickel, or copper.
The synthesis of such complexes would likely involve the reaction of this compound with a suitable metal precursor, such as a metal halide or acetate, in an appropriate solvent. Characterization of these complexes would rely on techniques like X-ray crystallography, NMR spectroscopy (¹H, ¹³C, ¹⁹F), and infrared spectroscopy to elucidate the coordination geometry and the electronic environment of the metal center. The electron-withdrawing nature of the 3,5-difluorophenyl group is expected to decrease the basicity of the nitrogen atom compared to non-fluorinated analogues, which would, in turn, affect the strength of the metal-nitrogen bond.
| Metal Precursor | Expected Complex Type | Potential Coordination Mode | Key Influencing Factors |
| Pd(OAc)₂ | Mononuclear or Dinuclear Complex | N-monodentate, potentially leading to cyclometalation | Steric hindrance from benzyl and difluorophenyl groups; electronic effect of fluorine atoms. |
| NiCl₂ | Tetrahedral or Square Planar Complex | N-monodentate | Ligand-to-metal ratio; solvent effects. |
| CuI | Linear or Trigonal Planar Complex | N-monodentate | Nature of other ligands in the coordination sphere. |
Role in Organometallic Chemistry (e.g., as an Anilido Ligand Precursor for transition metals)
Beyond simple coordination, this compound can serve as a precursor to anilido ligands. Deprotonation of the secondary amine would generate the corresponding anilide, [N(C₆H₅CH₂)(3,5-F₂C₆H₃)]⁻, which can then bind to a transition metal to form an anilido complex. These complexes are important intermediates in a variety of catalytic reactions, particularly C-N bond-forming cross-coupling reactions.
The synthesis of such anilido complexes would typically involve the reaction of this compound with a strong base (e.g., an organolithium reagent or a metal hydride) to generate the lithium or sodium salt of the anilide, followed by transmetalation with a transition metal halide. The resulting anilido complex would feature a direct metal-nitrogen covalent bond. The electronic properties of the anilido ligand would be significantly influenced by the two fluorine atoms on the phenyl ring, making the nitrogen center less electron-donating and potentially stabilizing the complex.
While direct experimental evidence for anilido complexes of this compound is not yet prevalent in the literature, the general reactivity of secondary anilines in this context is well-established. For example, a wide range of anilines are readily converted into their corresponding anilido complexes with late transition metals.
Participation in Catalytic Processes (e.g., Palladium-Catalyzed Aminations)
This compound is a prime candidate for participation in catalytic processes, most notably in palladium-catalyzed amination reactions, also known as Buchwald-Hartwig aminations. In these reactions, an amine is coupled with an aryl halide or triflate to form a new C-N bond. This compound could act as the amine nucleophile in such a reaction.
The general mechanism for a Buchwald-Hartwig amination involves the oxidative addition of an aryl halide to a Pd(0) catalyst, followed by coordination of the amine and subsequent deprotonation to form a palladium anilido intermediate. Reductive elimination from this intermediate then yields the desired triarylamine product and regenerates the Pd(0) catalyst. The presence of the electron-withdrawing fluorine atoms on the aniline (B41778) ring of this compound would likely decrease its nucleophilicity, potentially requiring more forcing reaction conditions (e.g., stronger bases, higher temperatures, or more electron-rich phosphine (B1218219) ligands on the palladium catalyst) for efficient coupling.
Conversely, this compound, once coupled to another aryl group, could itself be a ligand in a subsequent catalytic reaction, with the difluorinated ring influencing the electronic properties of the metal center it coordinates to. The synthesis of N¹-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine, a structurally related compound, has been achieved through a palladium-catalyzed C-N coupling followed by reduction, highlighting the feasibility of using such fluorinated benzylamines in these catalytic cycles. nih.gov
| Reaction Component | Role | Expected Behavior |
| This compound | Amine Nucleophile | Moderate to low reactivity due to electron-withdrawing fluorine atoms. |
| Aryl Bromide (e.g., Bromobenzene) | Electrophile | Standard substrate for Buchwald-Hartwig amination. |
| Pd(dba)₂ / Ligand (e.g., XPhos) | Catalyst System | An electron-rich ligand would likely be required to facilitate the catalytic cycle. |
| NaOt-Bu or K₃PO₄ | Base | A strong base is necessary to deprotonate the amine and form the palladium anilido intermediate. |
| Toluene or Dioxane | Solvent | Common solvents for this type of cross-coupling reaction. |
Future Prospects and Emerging Research Areas
Development of Sustainable and Green Synthetic Methodologies
The chemical industry's increasing focus on environmental responsibility has spurred the development of sustainable and green synthetic methods. For N-benzyl-3,5-difluoroaniline, this involves rethinking traditional synthetic routes, which often rely on harsh reagents and generate significant waste.
Future research is directed towards several key areas:
Green Catalysts: The use of heterogeneous and biocompatible catalysts is a promising avenue. For instance, methods using biomass-derived catalysts, such as Kinnow peel powder, have been shown to be effective in the synthesis of N-benzylideneaniline, achieving high yields in minutes under mild conditions. nih.govresearchgate.net Adapting such catalysts for the reductive amination of 3,5-difluoroaniline (B1215098) with benzaldehyde (B42025) could offer a sustainable alternative to conventional methods.
Alternative Solvents and Reaction Media: Ionic liquids (ILs) are emerging as green alternatives to volatile organic solvents for N-alkylation reactions. They can serve as both the solvent and promoter, often leading to high selectivity for mono-alkylation and minimizing the formation of over-alkylated byproducts. Research into the application of specific ILs for the N-benzylation of 3,5-difluoroaniline could lead to cleaner and more efficient processes.
Energy-Efficient Synthesis: Visible-light-induced synthesis represents a significant advance in green chemistry. nih.gov A recently developed strategy for the N-alkylation of anilines using visible light and an ammonium (B1175870) bromide catalyst avoids the need for metals, bases, or ligands, making the process more eco-friendly. nih.gov Applying this photoredox catalysis to the synthesis of this compound could drastically reduce the energy consumption and environmental impact of the reaction.
Exploration of Novel Reaction Pathways and Reactivity Modes
Beyond making existing processes greener, researchers are exploring entirely new ways to construct and utilize the this compound scaffold. This involves investigating novel catalysts and reaction conditions to unlock new reactivity.
Advanced Catalytic Systems: The N-alkylation of anilines is a well-established transformation, but new catalysts continue to be developed for improved efficiency and selectivity. ciac.jl.cn For example, a clean and efficient method for N-alkylation has been developed using a Ni-Sn/Al2O3 catalyst with alcohol as the alkylating agent, solvent, and hydrogen-donor. ciac.jl.cn Similarly, gold nanoparticle catalysts have shown value in the environmentally friendly synthesis of N,N-disubstituted anilines. acs.org The application of such advanced catalytic systems to the reaction between 3,5-difluoroaniline and benzyl (B1604629) alcohol or other benzylating agents could provide highly efficient, one-pot synthetic routes.
Flow Chemistry and Microreactors: The use of microchannel reactors and flow chemistry offers significant advantages in terms of safety, efficiency, and scalability. patsnap.com A preparation method for N,N-dimethyl benzylamine (B48309) using a microchannel reactor demonstrated short reaction times and safe control over the process, aligning with green chemistry principles. patsnap.com Adapting the synthesis of this compound to a continuous flow process could enable better control over reaction parameters, improve yield, and facilitate safer scale-up.
Unconventional N-Alkylation Methods: Research into visible-light-induced N-alkylation of anilines with unconventional partners, such as 4-hydroxybutan-2-one, highlights the potential for discovering new reaction pathways. nih.gov Exploring similar non-traditional coupling partners for 3,5-difluoroaniline could lead to the synthesis of novel derivatives with unique functional groups.
Computational Design of Derivatives with Tuned Reactivity and Selectivity
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for modern chemical research. It allows for the in silico design and analysis of molecules, saving significant time and resources in the laboratory.
For this compound and its derivatives, computational studies can provide deep insights:
Predicting Reactivity: DFT calculations can determine key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). rdd.edu.iqresearchgate.net The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. rdd.edu.iq By calculating these values for this compound, researchers can predict its reactivity in various chemical transformations.
Understanding Substituent Effects: The two fluorine atoms on the aniline (B41778) ring significantly influence the molecule's electronic structure and basicity. researchgate.net DFT can be used to quantify these effects and compare them to non-fluorinated N-benzylaniline. researchgate.net This understanding is crucial for designing derivatives where the electronic properties are precisely tuned for a specific application.
Designing Novel Derivatives: The true power of computational chemistry lies in its predictive capabilities. Researchers can design a virtual library of this compound derivatives with various substituents on either aromatic ring. DFT calculations can then be used to screen this library for candidates with desired properties, such as optimized electronic characteristics or specific reactivity, before committing to their synthesis. rdd.edu.iq
Table 1: Key Parameters from DFT Calculations for Analyzing this compound Derivatives
| Calculated Parameter | Significance | Reference |
|---|---|---|
| Geometrical Optimization | Predicts the most stable 3D structure, including bond lengths and angles. | researchgate.net |
| HOMO/LUMO Energies | Indicates electron-donating/accepting ability and chemical reactivity. The energy gap relates to molecular stability. | rdd.edu.iqresearchgate.net |
| Molecular Electrostatic Potential (MEP) | Maps the electron density to identify sites susceptible to electrophilic and nucleophilic attack. | researchgate.netnih.gov |
| Natural Bond Orbital (NBO) Analysis | Analyzes charge transfer and hyperconjugative interactions within the molecule, providing insight into bonding. | researchgate.net |
| Vibrational Frequencies | Simulates the IR and Raman spectra, aiding in the characterization of synthesized compounds. | researchgate.netnih.gov |
| Dipole Moment | Quantifies the overall polarity of the molecule, which influences its physical properties and intermolecular interactions. | rdd.edu.iq |
Advanced Characterization Techniques for In-situ Reaction Monitoring
To fully optimize and control the synthesis of this compound, it is essential to understand the reaction as it happens. Advanced spectroscopic techniques that allow for in-situ (in the reaction mixture) monitoring are becoming increasingly vital in process development. mt.com
Real-Time Reaction Analysis: Techniques like in-situ Fourier Transform Infrared (FTIR) and Raman spectroscopy provide real-time data on the concentration of reactants, intermediates, products, and byproducts throughout a chemical reaction. mt.com This allows chemists to gain a deep understanding of reaction kinetics, mechanisms, and the influence of various parameters.
Intermediate Identification: The N-alkylation of anilines can proceed through various intermediates. For example, in the alkylation of aniline with methanol (B129727) on zeolite catalysts, intermediates such as surface methoxy (B1213986) groups and N-methylanilinium ions have been identified using in-situ 13C NMR spectroscopy. researchgate.net Applying similar in-situ NMR or other spectroscopic techniques to the synthesis of this compound could reveal transient intermediates and help elucidate the precise reaction mechanism.
Process Optimization and Safety: By monitoring a reaction in real-time, conditions can be adjusted immediately to optimize yield, minimize byproduct formation, and ensure the process remains within safe operating parameters. mt.com This is particularly important for scaling up the synthesis from the laboratory to industrial production.
Q & A
Basic: What are the optimal conditions for synthesizing N-benzyl-3,5-difluoroaniline?
This compound is typically synthesized via nucleophilic substitution, where 3,5-difluoroaniline reacts with benzyl chloride. Key parameters include:
- Temperature : Reactions are often conducted at 60–80°C to balance reaction rate and selectivity.
- pH : A mildly basic medium (pH 8–9) ensures deprotonation of the aniline group, enhancing nucleophilicity.
- Solvent : Polar aprotic solvents like DMF or acetonitrile improve solubility and reaction efficiency.
Purification is achieved via column chromatography using ethyl acetate/hexane gradients to isolate the product .
Basic: How is this compound characterized spectroscopically?
Key spectroscopic methods include:
- ¹H NMR : Signals for aromatic protons (δ 6.5–7.5 ppm) and benzyl methylene protons (δ 4.3–4.5 ppm) confirm substitution patterns.
- ¹³C NMR : Assignments for fluorinated carbons (typically δ 160–170 ppm) and benzyl carbons (δ 40–50 ppm) validate structural integrity.
- IR Spectroscopy : Stretching frequencies for C-F bonds (~1100–1250 cm⁻¹) and N-H bonds (~3300–3500 cm⁻¹) confirm functional groups .
Advanced: How can conflicting NMR data for fluorinated aniline derivatives be resolved?
Overlapping signals in fluorinated compounds arise due to spin-spin coupling and symmetry. Strategies include:
- Variable Temperature NMR : Reduces signal broadening caused by dynamic processes.
- COSY/NOESY : Identifies through-space and through-bond correlations to assign ambiguous peaks.
- DFT Calculations : Predict chemical shifts and coupling constants to validate experimental data .
Advanced: What mechanistic insights guide the design of derivatives with enhanced bioactivity?
Modifications to the benzyl or aniline moieties can alter electronic and steric properties:
- Electron-Withdrawing Groups (e.g., -CF₃) : Increase electrophilicity for interactions with biological targets.
- Heterocyclic Substituents : Improve solubility and binding affinity (e.g., piperidine derivatives in ).
Kinetic studies and molecular docking are critical to evaluate reaction pathways and target engagement .
Basic: What safety protocols are essential for handling this compound?
- PPE : Gloves, lab coats, and goggles are mandatory due to potential toxicity.
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- Waste Disposal : Follow institutional guidelines for halogenated aromatic amines. Consult SDS for hazard codes (e.g., H315, H319) .
Advanced: How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?
- Steric Hindrance : Bulky substituents on the benzyl group may reduce accessibility to catalytic sites.
- Electronic Effects : Fluorine atoms inductively withdraw electron density, slowing electrophilic substitution but enhancing oxidative coupling.
Reaction optimization requires controlled pH and catalysts like Pd/C or CuI .
Basic: What chromatographic techniques are effective for purifying this compound?
- Column Chromatography : Use silica gel with ethyl acetate/hexane (10–30% gradient) to separate unreacted precursors.
- HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases resolve closely related impurities .
Advanced: How can computational methods predict the physicochemical properties of this compound derivatives?
- DFT/Molecular Dynamics : Predict logP, solubility, and pKa values.
- QSAR Models : Correlate structural features (e.g., fluorine count) with bioavailability.
Validate predictions experimentally via UV-Vis spectroscopy or HPLC retention times .
Basic: What are the common synthetic challenges in scaling up this compound production?
- Byproduct Formation : Competing reactions (e.g., over-alkylation) require precise stoichiometry.
- Exothermicity : Gradual reagent addition and temperature control mitigate runaway reactions.
Process analytical technology (PAT) monitors reaction progression in real-time .
Advanced: How do fluorination patterns affect the biological activity of this compound analogs?
- Meta-Fluorination (3,5-positions) : Enhances metabolic stability and lipophilicity.
- Para-Substitution : Introduces steric bulk, altering target selectivity.
Biological assays (e.g., enzyme inhibition studies) paired with X-ray crystallography reveal structure-activity relationships .
Advanced: What strategies address discrepancies in reaction yields reported across studies?
- Reagent Purity : Trace moisture or oxygen degrades sensitive intermediates; use rigorously dried solvents.
- Catalyst Screening : Test Pd, Ni, or ligand-accelerated systems to identify optimal conditions.
Report detailed experimental protocols to enable reproducibility .
Basic: How is the stability of this compound assessed under varying storage conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
